2-(2-(Benzyloxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound is a boronic ester, which are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They are typically stable and easy to handle, making them useful in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, FT-IR, and UV-Vis . These techniques provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis
Boronic esters are known to participate in several types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the density, boiling point, vapor pressure, and other properties can be measured experimentally .Scientific Research Applications
Synthesis and Chemical Properties
2-(2-(Benzyloxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its derivatives are involved in various synthesis processes. For example, the synthesis of benzyloxycyanophenylboronic esters incorporates similar structures and has been reported in research. These esters, including 2-benzyloxy-6-cyanophenyl-4,4,5,5-tetramethyl-[1,3,2]-dioxaborolane, have been synthesized, demonstrating the compound's role in creating new chemical entities (El Bialy, Abd El Kader, & Boykin, 2011).
Catalysis and Reaction Mechanisms
In catalysis, this compound is used in various reactions. One study explores the Pd-catalyzed borylation of arylbromides using similar dioxaborolane structures, highlighting its role in facilitating chemical reactions (Takagi & Yamakawa, 2013). Another study discusses the alkoxide-catalyzed reduction of ketones with pinacolborane, where structures akin to 2-(2-(Benzyloxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane play a crucial role (Query, Squier, Larson, Isley, & Clark, 2011).
Structural Analysis and Material Science
The compound's variants are used in structural analysis and material science. For instance, crystal structure studies of similar compounds, such as 2-[2-Aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, provide insights into molecular configurations and potential applications in material science (Seeger & Heller, 1985).
Safety And Hazards
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-phenylmethoxyethyl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3/c1-14(2)15(3,4)19-16(18-14)10-11-17-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZPNTSHCBHHOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCOCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701165672 | |
Record name | 4,4,5,5-Tetramethyl-2-[2-(phenylmethoxy)ethyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701165672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Benzyloxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
137297-51-9 | |
Record name | 4,4,5,5-Tetramethyl-2-[2-(phenylmethoxy)ethyl]-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137297-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,5,5-Tetramethyl-2-[2-(phenylmethoxy)ethyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701165672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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